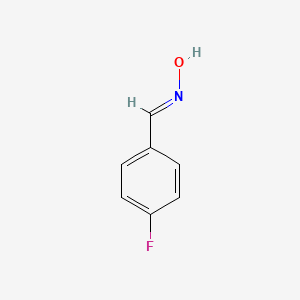

4-Fluorobenzaldehyde oxime

描述

Significance of Oxime Functional Group in Organic Chemistry

The oxime functional group, characterized by the general formula RR'C=N-OH, is a cornerstone of modern organic chemistry. wikipedia.orgnumberanalytics.com Oximes are organic compounds belonging to the imine family and are classified as aldoximes when derived from aldehydes (R'=H) and ketoximes when derived from ketones. wikipedia.orgucla.edu The versatility of the oxime group lies in its ability to be transformed into a variety of other functional groups, making it a crucial intermediate in synthetic chemistry. numberanalytics.comtaylorandfrancis.com

Historically significant since their first synthesis in the 19th century, oximes are pivotal in the construction of complex molecules. numberanalytics.com They serve as precursors for the synthesis of amines, nitriles, and various nitrogen-containing heterocyclic compounds. numberanalytics.comtaylorandfrancis.com The oxime moiety can also participate in rearrangement reactions, such as the Beckmann rearrangement, which is used industrially to produce caprolactam, a precursor to Nylon 6. wikipedia.org Furthermore, oxime derivatives are explored for their applications in materials science, catalysis, and the development of new pharmacological agents due to their diverse biological activities. numberanalytics.comrsc.orgresearchgate.netontosight.ai The presence of both a basic nitrogen atom and an acidic hydroxyl group gives oximes an amphoteric nature, contributing to their diverse reactivity and coordination chemistry. rsc.org

Importance of Fluorine Substitution in Aromatic Compounds for Research

The strategic incorporation of fluorine atoms into aromatic compounds is a widely employed strategy in medicinal chemistry and materials science. nih.govnumberanalytics.comresearchgate.net Fluorine, being the most electronegative element, imparts unique properties to organic molecules that are often beneficial for research and development. numberanalytics.comtandfonline.com

When substituted onto an aromatic ring, fluorine's strong electron-withdrawing nature can significantly alter the molecule's electronic properties. numberanalytics.com This can influence the compound's reactivity, stability, and intermolecular interactions. numberanalytics.combenthamscience.com In the context of pharmaceutical research, fluorination can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making the molecule more resistant to metabolic degradation, which can improve its pharmacokinetic profile. researchgate.netnih.gov

Increased Binding Affinity: Fluorine can enhance the binding of a drug candidate to its target protein through various interactions, including electrostatic and hydrogen-bonding interactions. tandfonline.combenthamscience.comnih.gov

Improved Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes. nih.govresearchgate.netbenthamscience.com

Modulation of pKa: The electron-withdrawing effect of fluorine can alter the acidity or basicity of nearby functional groups, which is a critical parameter for drug behavior. nih.govresearchgate.net

The presence of fluorine also makes these compounds valuable for applications in agrochemicals and advanced materials, where enhanced stability and specific electronic properties are desired. numberanalytics.comresearchgate.net Furthermore, the isotope ¹⁸F is a positron emitter, making fluorine-containing compounds highly valuable as tracers in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. nih.govnih.gov

Overview of Key Research Trajectories for 4-Fluorobenzaldehyde (B137897) Oxime

The research involving 4-Fluorobenzaldehyde oxime primarily revolves around its utility as a versatile chemical intermediate. lookchem.com The combination of the reactive oxime group and the property-enhancing fluorinated aromatic ring makes it a valuable starting material in several key areas.

Primary Research Applications of this compound

| Research Area | Description of Use | Source |

|---|---|---|

| Pharmaceutical Synthesis | Serves as a starting material or key intermediate for the synthesis of new drug candidates and other medicinal compounds. | lookchem.combiosynth.com |

| Agrochemical Production | Used as a precursor in the development of new and effective pest control agents. | lookchem.comresearchgate.net |

| Organic Synthesis | Employed as a building block for producing a variety of organic compounds, including dyes and pigments. | lookchem.com |

| Radiolabeling for PET Imaging | The fluorine atom allows for potential radiolabeling with ¹⁸F, enabling its use in developing tracers for PET scans. The compound 4-[¹⁸F]fluorobenzaldehyde, a close relative, is used to label proteins and peptides for in vivo imaging. | ontosight.ainih.gov |

Detailed research has demonstrated its role in the synthesis of more complex molecules. For instance, it has been used to create oxime esters with potential biological activities. niscpr.res.in Studies have also focused on its reactivity, including its reactions with aromatic amines and its potential for halogenation. biosynth.com In the field of medical imaging, the aldehyde precursor, 4-fluorobenzaldehyde, is used to create radiolabeled biomolecules via oxime bond formation, highlighting a significant research trajectory for related compounds like this compound. nih.gov

Structure

3D Structure

属性

CAS 编号 |

459-23-4 |

|---|---|

分子式 |

C7H6FNO |

分子量 |

139.13 g/mol |

IUPAC 名称 |

(NZ)-N-[(4-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5- |

InChI 键 |

FSKSLWXDUJVTHE-UITAMQMPSA-N |

SMILES |

C1=CC(=CC=C1C=NO)F |

手性 SMILES |

C1=CC(=CC=C1/C=N\O)F |

规范 SMILES |

C1=CC(=CC=C1C=NO)F |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies and Preparations of 4 Fluorobenzaldehyde Oxime and Its Derivatives

Classical Synthesis Routes for Aromatic Aldoximes

The most established and widely utilized method for the synthesis of aromatic aldoximes, including 4-fluorobenzaldehyde (B137897) oxime, is the direct condensation of the corresponding aldehyde with hydroxylamine (B1172632) or its salts.

The classical synthesis of 4-fluorobenzaldehyde oxime involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the oxime. Commonly employed bases include sodium hydroxide, sodium carbonate, and sodium bicarbonate. acs.org The reaction is typically carried out in a protic solvent such as ethanol (B145695) or a mixture of methanol (B129727) and water. acs.org

A general procedure involves dissolving 4-fluorobenzaldehyde in an appropriate solvent, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and a base. The reaction mixture is stirred at room temperature or with gentle heating to drive the reaction to completion. The product, this compound, often precipitates from the reaction mixture upon cooling or acidification and can be isolated by filtration.

The optimization of reaction conditions is crucial for maximizing the yield and, in some cases, controlling the stereoselectivity (E/Z isomerism) of the resulting oxime. Key parameters that are often fine-tuned include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.

The selection of the solvent can significantly influence the reaction rate and yield. Polar protic solvents are generally favored for this condensation reaction. The choice of base and its stoichiometry are also critical. A sufficient amount of base is required to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride and to facilitate the deprotonation of hydroxylamine, thus increasing its nucleophilicity.

| Solvent | Base | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Methanol/Water | NaHCO₃ | Not specified | Near-quantitative |

| Methanol | NaOH | 3 | 80 |

| Ethanol | KOH | 4 | 75 |

This interactive table showcases the impact of different solvent and base combinations on the reaction time and yield for the synthesis of this compound.

Stereoselectivity in aldoxime synthesis is an important consideration, as the E and Z isomers can exhibit different physical properties and chemical reactivity. While the classical condensation often yields a mixture of isomers, the ratio can sometimes be influenced by the reaction conditions.

Advanced Synthetic Approaches to this compound

In recent years, the development of more sustainable and efficient synthetic methods has led to advanced approaches for the preparation of this compound. These methods often offer advantages such as shorter reaction times, milder reaction conditions, and higher yields.

While the direct transition metal-catalyzed oximation of aldehydes is not a widely reported method, transition metals play a significant role in alternative synthetic routes to aldoximes. For instance, ruthenium pincer catalysts have been employed for the direct synthesis of oximes from alcohols and hydroxylamine hydrochloride. researchgate.net This method involves the in-situ oxidation of the alcohol to the corresponding aldehyde, which then condenses with hydroxylamine. researchgate.net Although this represents an indirect route from the aldehyde, it highlights the potential of transition metal catalysis in aldoxime synthesis.

Furthermore, rhodium-catalyzed hydroformylation of alkenes in the presence of hydroxylamine provides a one-pot synthesis of aldoximes. rsc.org Copper-catalyzed reactions have also been explored, primarily in the context of subsequent transformations of oximes rather than their direct synthesis from aldehydes. nih.govresearchgate.net The direct catalytic conversion of 4-fluorobenzaldehyde to its oxime using transition metals remains an area of interest for future research.

Reflecting the growing emphasis on green chemistry, several metal-free approaches for the synthesis of oximes have been developed. One such method involves the one-pot reaction of aromatic aldehydes with ethylenediamine (B42938) and Oxone® in water, which unexpectedly yields aldoximes in excellent yields. researchgate.net This process offers an environmentally friendly alternative to traditional methods.

Another green approach utilizes natural acids, such as citrus limetta fruit juice or vitis lanata aqueous extract, as catalysts for the solvent-free synthesis of oximes from aldehydes and hydroxylamine hydrochloride. ijprajournal.com These methods are not only environmentally benign but also offer good to excellent yields. ijprajournal.com Additionally, the use of bismuth(III) oxide (Bi₂O₃) under solvent-free grinding conditions provides a rapid and efficient synthesis of oximes. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The synthesis of this compound can be significantly expedited using microwave irradiation. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com

A notable example is the microwave-assisted conversion of aromatic aldehydes to their corresponding oximes using hydroxylamine hydrochloride and a catalyst such as titanium dioxide (TiO₂) under solvent-free conditions. mdpi.com In the presence of a base like sodium carbonate, the reaction proceeds rapidly under microwave irradiation to afford the aldoxime in high conversion. mdpi.com The significant reduction in reaction time is a key advantage of this protocol.

| Method | Catalyst/Reagents | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | NaOH, Ethanol | 3-4 hours | 75-80 |

| Microwave Irradiation | Na₂CO₃, NH₂OH·HCl | 5 minutes | ~100 (conversion) |

This interactive table provides a comparison between conventional heating and microwave-assisted synthesis for the preparation of aromatic aldoximes, highlighting the efficiency of the latter.

Synthesis of O-Substituted this compound Derivatives

The hydroxyl group of this compound serves as a key functional handle for the synthesis of a diverse array of derivatives. These modifications, which primarily involve the formation of new oxygen-carbon bonds, lead to the creation of oxime ethers and esters with varied properties and potential applications.

Preparation of O-Alkyl/Aryl Oxime Ethers

The conversion of this compound to its corresponding O-ethers is a common derivatization strategy. This is typically achieved through the nucleophilic substitution of an alkyl or aryl halide by the oximate anion, which is formed by treating the oxime with a base.

One prevalent method involves the reaction of the oxime with an appropriate alkylating agent, such as an alkyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent like acetone. This straightforward approach provides good yields of the desired O-alkyl oxime ethers. Specific examples include the synthesis of O-methyl and O-benzyl ethers of this compound. Research has demonstrated the successful synthesis of (E)-4-fluorobenzaldehyde O-benzyl oxime with a yield of 76%. rsc.org Similarly, the O-methyl ether has been prepared, yielding a colorless oil. scribd.com

The reaction conditions for these syntheses are summarized in the table below.

| Product Name | Alkylating Agent | Yield | Reference |

|---|---|---|---|

| (E)-4-fluorobenzaldehyde O-methyl oxime | Methylating Agent (e.g., Methyl iodide) | 70% | |

| (E)-4-fluorobenzaldehyde O-benzyl oxime | Benzyl Bromide | 76% | rsc.org |

Synthesis of O-Acyl Oxime Esters

O-Acyl oxime esters represent another significant class of derivatives. These compounds are synthesized by the acylation of the oxime's hydroxyl group. A common method for this transformation is the reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct.

A specific example is the synthesis of 4-Fluorobenzaldehyde O-undec-10-enoyl oxime. This compound was prepared by acylating this compound with undecenoic acid chloride in the presence of triethylamine, achieving a yield of 82%. rsc.org

Another versatile method for the esterification of aldoximes involves the use of coupling agents. A facile procedure employs N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) as a coupling reagent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This reaction proceeds efficiently at room temperature in a solvent like dichloromethane.

A distinct approach to O-acyl oxime esters (also known as O-acylhydroxamates) starts from hydroximoyl chlorides, which are derivatives of oximes. In this method, a hydroximoyl chloride is reacted with a carboxylic acid in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to furnish the desired O-acyl oxime ester in high yields.

| Product Name | Acylating Agent | Base/Catalyst | Yield | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde O-undec-10-enoyl oxime | Undecenoic acid chloride | Triethylamine | 82% | rsc.org |

Multi-component Reactions Incorporating Oxime Moieties

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single operation. This compound can serve as a precursor in such reactions, primarily through its conversion to a reactive intermediate, the corresponding nitrile oxide.

The in situ generation of 4-fluorobenzonitrile (B33359) oxide from this compound is typically achieved through oxidation. Reagents such as iodobenzene (B50100) diacetate can efficiently oxidize aldoximes to nitrile oxides. Once formed, these nitrile oxides are highly reactive 1,3-dipoles that can be immediately trapped by a dipolarophile (e.g., an alkene or alkyne) in a [3+2] cycloaddition reaction. This sequence, where the oxime, an oxidant, and a dipolarophile react in a single pot to form a five-membered heterocyclic ring (like an isoxazole (B147169) or isoxazoline), constitutes a multi-component reaction strategy. This approach is a cornerstone for synthesizing a wide variety of heterocyclic compounds.

Another example of a multi-component cascade involving an oxime moiety is the reaction of a haloaldehyde with hydroxylamine and a dipolarophile. This process involves the initial formation of an oxime, which then undergoes an intramolecular cyclization to form a cyclic nitrone. This nitrone, another type of 1,3-dipole, is then trapped in situ by the dipolarophile to yield complex bicyclic isoxazolidine (B1194047) products.

Chemical Reactivity and Mechanistic Investigations of 4 Fluorobenzaldehyde Oxime

Reactions of the Oxime Functional Group

The oxime moiety is the primary site of reactivity in 4-fluorobenzaldehyde (B137897) oxime, participating in a range of transformations including nucleophilic additions, cycloadditions, and ligations.

The carbon-nitrogen double bond of the oxime group in 4-fluorobenzaldehyde oxime is susceptible to nucleophilic attack. This reaction is a cornerstone of carbonyl chemistry, where a nucleophile adds to the electrophilic carbon atom of the C=N bond, leading to the formation of a tetrahedral intermediate. The general mechanism for nucleophilic addition to an oxime involves the attack of a nucleophile on the carbon atom of the C=N double bond, followed by protonation of the resulting anion.

The presence of the electron-withdrawing fluorine atom in the para position of the benzene (B151609) ring enhances the electrophilicity of the iminyl carbon, making this compound more reactive towards nucleophiles compared to its non-fluorinated analog. This increased reactivity is a key feature in its synthetic applications.

Table 1: Influence of Substituents on Nucleophilic Addition Reactivity

| Compound | Substituent at para-position | Electronic Effect of Substituent | Reactivity towards Nucleophiles |

| Benzaldehyde (B42025) oxime | -H | Neutral | Baseline |

| This compound | -F | Electron-withdrawing | Enhanced |

| 4-Methoxybenzaldehyde oxime | -OCH₃ | Electron-donating | Diminished |

| 4-Nitrobenzaldehyde oxime | -NO₂ | Strongly electron-withdrawing | Significantly Enhanced |

This table provides a qualitative comparison of the expected reactivity based on the electronic effects of the para-substituent.

One of the most significant reactions of aldoximes, including this compound, is their oxidation to nitrile oxides. These highly reactive intermediates are 1,3-dipoles and readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. researchgate.netmdpi.comnih.gov

The generation of 4-fluorobenzonitrile (B33359) oxide from this compound can be achieved using various oxidizing agents. A common laboratory method involves the use of mild oxidizing agents like sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS), which first convert the oxime to the corresponding hydroxamoyl chloride, followed by base-induced elimination of HCl to yield the nitrile oxide. chemtube3d.com Another efficient method utilizes hypervalent iodine reagents, such as iodobenzene (B50100) diacetate, in the presence of a catalytic amount of a strong acid. organic-chemistry.org

The subsequent [3+2] cycloaddition is a concerted and highly stereospecific process. The regioselectivity of the cycloaddition is governed by both steric and electronic factors of the nitrile oxide and the dipolarophile. The resulting isoxazole (B147169) and isoxazoline (B3343090) scaffolds are prevalent in many biologically active compounds and serve as versatile synthetic intermediates. lookchem.com A study on the [3+2] cycloaddition of nitrile oxides with carvone oxime provides insights into the thermodynamics and kinetics of such reactions, indicating that specific product formations can be highly favorable. researchgate.net

Table 2: Common Methods for Nitrile Oxide Generation from Aldoximes

| Reagent(s) | Byproducts | Conditions | Reference |

| NaOCl, Base | NaCl, H₂O | Mild, aqueous | chemtube3d.com |

| N-Chlorosuccinimide, Base | Succinimide, HCl | Anhydrous | researchgate.net |

| Iodobenzene diacetate, cat. TFA | Iodobenzene, Acetic acid | Mild, methanolic | organic-chemistry.org |

Oxime ligation is a powerful chemoselective reaction that forms a stable oxime bond from the condensation of an aminooxy-functionalized molecule with an aldehyde or ketone. nih.govunivie.ac.atnih.gov This reaction is a cornerstone of bioconjugation chemistry due to its high specificity and the stability of the resulting oxime linkage under physiological conditions. nih.gov this compound itself is the product of such a condensation; however, the reverse reaction's principles are key to its application in bioconjugation where molecules containing an aldehyde, like 4-fluorobenzaldehyde, are reacted with aminooxy-modified biomolecules.

The reaction proceeds readily in aqueous media, often accelerated by catalysts such as aniline. univie.ac.at The stability and bioorthogonality of the oxime bond have led to its widespread use in the synthesis of complex biomolecular constructs, including protein-polymer conjugates, glycopeptides, and for labeling cells. nih.govnih.gov

While this compound itself is not directly used in the ligation step on a biomolecule, the understanding of its formation and stability is crucial for designing bioconjugation strategies. For instance, modifying a biomolecule with an aminooxy group allows for its specific reaction with 4-fluorobenzaldehyde or other aldehydes to form a stable conjugate. The fluorine atom can serve as a reporter group for ¹⁹F NMR studies or as a handle for further functionalization. Photomediated oxime ligation has also been developed to allow for spatiotemporal control over the conjugation process. rsc.org

Transformations Involving the Aromatic Ring and Fluorine Atom

The fluorine-substituted aromatic ring of this compound also partakes in important chemical transformations, offering avenues for further molecular diversification.

The fluorine atom at the para-position of the benzene ring in this compound is subject to nucleophilic aromatic substitution (SNA_r). chemistrysteps.commasterorganicchemistry.com The presence of the oxime group, which is electron-withdrawing, particularly when protonated or coordinated to a Lewis acid, activates the aromatic ring towards nucleophilic attack. The para-position of the fluorine relative to the activating group is crucial for the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, through resonance. masterorganicchemistry.com

This reactivity allows for the displacement of the fluoride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a diverse range of substituted benzaldehyde oxime derivatives. The reactivity of the fluorine atom is a key feature that can be exploited in the synthesis of more complex molecules.

Table 3: Factors Affecting Nucleophilic Aromatic Substitution (SNA_r)

| Factor | Influence on Reaction Rate | Rationale |

| Electron-withdrawing group | Increases rate | Stabilizes the negative charge of the Meisenheimer intermediate. |

| Position of EWG | ortho- or para- to leaving group is most effective | Allows for resonance delocalization of the negative charge onto the EWG. |

| Leaving group ability | F > Cl > Br > I | The more electronegative halogen polarizes the C-X bond, facilitating nucleophilic attack. |

| Nucleophile strength | Stronger nucleophiles react faster | Increases the rate of the initial addition step. |

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. mpg.dempg.de This approach avoids the need for de novo synthesis and allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

The reactivity of the fluorine atom in 4-fluorobenzaldehyde and its derivatives makes it a valuable substrate for LSF. Through nucleophilic aromatic substitution, various functionalities can be introduced into a molecule containing the 4-fluorobenzyl moiety. nih.gov For example, a complex drug molecule containing a 4-fluorophenyl group could be modified by displacing the fluorine with a range of nucleophiles to explore the impact of different substituents on its biological activity. The combination of C-H activation to install the fluorine followed by SNA_r represents a powerful LSF strategy. nih.gov

Radical Processes and Electron Transfer Mechanisms

The chemistry of this compound extends into the realm of radical processes and electron transfer mechanisms, where the oxime functional group can serve as a precursor to various reactive intermediates. While specific studies focusing exclusively on this compound are limited in this context, the well-established reactivity of aromatic oximes provides a strong basis for understanding its potential behavior.

Investigation of Aryl Radical Intermediates

The generation of aryl radicals from aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise challenging to construct. rsc.orgnih.govrsc.org While diazonium salts and aryl halides are the most common precursors for aryl radicals, oxime derivatives have also been explored as potential sources of such intermediates.

The generation of a 4-fluorophenyl radical from this compound would likely involve the homolytic cleavage of a bond to the iminyl carbon. However, direct homolysis of the C=N bond is energetically unfavorable. A more plausible pathway involves the transformation of the oxime into a derivative with a weaker bond, which can then be cleaved under thermal or photochemical conditions to generate the desired radical.

One potential strategy involves the conversion of the oxime to an O-acyl oxime. Upon activation, these derivatives can undergo fragmentation to generate iminyl radicals. While the primary radical species formed is the iminyl radical, subsequent fragmentation or rearrangement pathways could potentially lead to the formation of aryl radicals, although this is not a commonly observed reaction pathway for simple benzaldehyde oximes.

Another theoretical approach involves single-electron transfer (SET) to or from the oxime moiety. Reduction of the oxime could lead to a radical anion, which might then fragment, though the direct expulsion of an aryl radical is not a typical outcome. Conversely, oxidation could generate a radical cation, whose subsequent reactivity could be complex.

It is important to note that the literature predominantly focuses on the generation of iminoxyl and iminyl radicals from oximes, rather than aryl radicals. beilstein-journals.orgnih.govnih.gov The formation of the 4-fluorophenyl radical from this compound remains a theoretical possibility that would require specific reaction conditions designed to promote the fragmentation of the aromatic ring from the oxime functional group.

SRN1-type Reaction Pathways

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction is a chain reaction mechanism that allows for the substitution of a leaving group on an aromatic ring by a nucleophile, proceeding through radical and radical anion intermediates. chim.itorganicreactions.orgresearchgate.net The general mechanism involves the following steps: initiation, propagation, and termination.

While there is no direct evidence in the reviewed literature of this compound itself participating in SRN1 reactions, derivatives of aromatic oximes have been postulated to be involved in such pathways. For an SRN1 reaction to occur with a derivative of this compound, a suitable leaving group would need to be present on the aromatic ring. The oxime moiety itself is not a typical leaving group in this context.

However, if we consider a hypothetical scenario where a this compound derivative is employed in a system known to promote SRN1 reactions, the following pathway could be envisioned. An initial electron transfer to the aromatic substrate would form a radical anion. This radical anion would then fragment to release the leaving group and generate a 4-formyloxime-phenyl radical. This aryl radical could then react with a nucleophile to form a new radical anion, which would then transfer an electron to another molecule of the starting material to propagate the chain.

The fluorine atom on the benzene ring of this compound would influence the electron density of the aromatic system and could affect the stability of the potential radical and radical anion intermediates. The electron-withdrawing nature of fluorine might make the initial electron transfer more favorable.

It is crucial to emphasize that this is a speculative pathway based on the general principles of SRN1 reactions. chim.itorganicreactions.org Further research would be necessary to determine if this compound or its derivatives can indeed undergo SRN1-type transformations.

Role of Oximes in Radical Cascade Reactions

Radical cascade reactions are powerful transformations in organic synthesis that allow for the construction of complex molecular architectures in a single step through a series of sequential radical reactions. acs.orgrsc.org Oximes and their derivatives have emerged as versatile precursors for initiating such cascades. beilstein-journals.orgnih.gov The generation of an iminyl radical from an oxime derivative can trigger a sequence of intramolecular and intermolecular events, leading to the formation of multiple new bonds.

In the context of this compound, its derivatives, such as O-acyl or O-sulfonyl oximes, could serve as precursors to the corresponding iminyl radical. This iminyl radical could then participate in a variety of cascade processes. For instance, if the oxime derivative contains an appropriately positioned unsaturated moiety (e.g., an alkene or alkyne), an intramolecular cyclization could occur.

A hypothetical radical cascade involving a derivative of this compound is depicted below:

Initiation: Homolytic cleavage of the N-O bond of a this compound derivative (e.g., an O-acyl oxime) to generate a 4-fluorobenzaldiminyl radical.

Propagation:

Intramolecular cyclization of the iminyl radical onto a tethered π-system to form a new ring and a new carbon-centered radical.

This newly formed radical could then be trapped by another reactant in an intermolecular fashion, or it could undergo further intramolecular reactions, such as hydrogen atom transfer or another cyclization.

Termination: The radical chain is terminated by a radical-radical combination or a disproportionation reaction.

Deoximation Reactions and Regeneration of Carbonyl Compounds

Deoximation, the conversion of oximes back to their corresponding carbonyl compounds, is a crucial reaction in organic synthesis. researchgate.netresearchgate.net Oximes are often used as protecting groups for aldehydes and ketones, and their efficient cleavage is essential for the successful completion of a synthetic sequence.

Catalytic Deoximation Methodologies

A variety of catalytic methods have been developed for the deoximation of aromatic aldoximes like this compound. These methods are often preferred over stoichiometric approaches due to their higher efficiency, milder reaction conditions, and reduced waste generation. researchgate.netrhhz.net

Transition Metal-Catalyzed Deoximation:

Several transition metal catalysts have been shown to be effective for the deoximation of aromatic oximes. These reactions often proceed through oxidative or hydrolytic pathways.

| Catalyst System | Typical Conditions | Substrate Scope | Reference |

| RuCl₃/PTSA | Acetone/water, reflux | Aromatic and aliphatic aldoximes and ketoximes | rhhz.net |

| AuBr₃ | THF/water, rt | Aromatic and aliphatic aldoximes and ketoximes | manchester.ac.uk |

| SnCl₂/TiCl₃ | THF/water, rt | Aromatic and aliphatic ketoximes | nih.govmdpi.com |

| FeCl₃·TEMPO/O₂ | Toluene/water, 60-80 °C | Aromatic aldoximes | acs.org |

This table presents representative catalytic systems for the deoximation of aromatic oximes and is intended to be illustrative of methods likely applicable to this compound.

Non-Metal-Catalyzed Deoximation:

In addition to metal-based catalysts, several non-metal systems have been developed for deoximation. These methods often rely on the use of oxidizing agents or acid catalysts.

| Reagent System | Typical Conditions | Substrate Scope | Reference |

| NaNO₂/Amberlyst-15/O₂ | CH₂Cl₂/H₂O, rt | Aromatic and aliphatic aldoximes and ketoximes | rhhz.net |

| N-Iodosuccinimide | Acetone/water, microwave | Aromatic and aliphatic aldoximes and ketoximes | asianpubs.org |

| Organoselenium catalyst/H₂O₂ | Dichloromethane, rt | Aromatic ketoximes | researchgate.net |

This table presents representative non-metal catalytic systems for the deoximation of aromatic oximes and is intended to be illustrative of methods likely applicable to this compound.

Mechanistic Aspects of Oxime Cleavage

The cleavage of the C=N bond in oximes to regenerate the carbonyl group can be achieved through several mechanistic pathways, including hydrolysis, oxidation, and reduction. nih.gov

Hydrolytic Cleavage:

Acid-catalyzed hydrolysis is a common method for deoximation. The mechanism generally involves the protonation of the oxime nitrogen, followed by the nucleophilic attack of water on the iminium carbon. The resulting intermediate then eliminates hydroxylamine (B1172632) to afford the carbonyl compound.

The presence of the electron-withdrawing fluorine atom in this compound would likely make the iminium carbon more electrophilic, potentially facilitating the nucleophilic attack by water.

Oxidative Cleavage:

Oxidative deoximation involves the use of an oxidizing agent to convert the oxime into an intermediate that is more susceptible to hydrolysis. The mechanism can vary depending on the oxidant used. For example, with some reagents, the reaction may proceed through the formation of a nitroso intermediate, which is then readily hydrolyzed to the carbonyl compound. acs.org

Reductive Cleavage:

Reductive deoximation methods typically involve the reduction of the C=N bond to an imine, which is then hydrolyzed to the corresponding carbonyl compound. nih.govacs.org Reagents such as titanocene dichloride/samarium diiodide have been used for this purpose. The initial reduction of the oxime to the imine is the key step in this process.

The choice of deoximation method for this compound would depend on the specific requirements of the synthesis, such as the presence of other functional groups in the molecule and the desired reaction conditions.

Structural Elucidation and Spectroscopic Analysis in Research Contexts

Spectroscopic Signatures Relevant to Structure-Reactivity Correlations

Spectroscopic analysis provides a window into the electronic and structural features that govern the reactivity of 4-Fluorobenzaldehyde (B137897) oxime. By examining the interactions of the molecule with electromagnetic radiation, researchers can deduce information about bond vibrations, electronic transitions, and the magnetic environments of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Fluorobenzaldehyde oxime, offering profound insights into the electronic environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei. The chemical shifts observed in NMR spectra are highly sensitive to the electron-withdrawing effect of the fluorine atom on the benzaldehyde (B42025) ring and the stereochemistry of the oxime moiety.

The presence of the fluorine atom at the para position influences the chemical shifts of the aromatic protons and carbons. This substituent effect can be systematically studied by comparing the spectra of this compound with that of unsubstituted benzaldehyde oxime and other substituted analogues. Such comparisons allow for the quantification of the electronic influence of the fluorine atom on the aromatic system and the oxime functional group.

Furthermore, NMR spectroscopy is crucial for distinguishing between the (E) and (Z) isomers of this compound. The spatial arrangement of the hydroxyl group relative to the aromatic ring leads to distinct chemical shifts for the protons and carbons near the C=N double bond. For instance, the chemical shift of the methine proton (-CH=N) is typically different for the two isomers. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to definitively establish the stereochemistry by identifying through-space interactions between the oxime proton and the aromatic protons nih.gov.

Below is a table summarizing the reported NMR spectral data for the (E) and (Z) isomers of this compound.

| Isomer | Technique | Solvent | Chemical Shifts (δ, ppm) |

| (E) | ¹H NMR | CDCl₃ | 8.12 (s, 1H, -CH=N), 7.60-7.50 (m, 2H, aromatic), 7.20-7.00 (m, 2H, aromatic) |

| (E) | ¹³C NMR | CDCl₃ | 165.0, 162.5, 149.3, 129.0 (d, J=8.4 Hz), 128.8, 116.1 (d, J=22.0 Hz) |

| (Z) | ¹H NMR | CDCl₃ | 8.98 (s, OH), 8.15 (s, 1H, -CH=N), 7.58-7.56 (m, 2H, aromatic), 7.11-7.07 (m, 2H, aromatic) |

| (Z) | ¹⁹F NMR | CDCl₃ | -109.84 - -109.90 (m) |

Data sourced from multiple research findings.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within this compound. The IR spectrum displays distinct absorption bands corresponding to the vibrational modes of its bonds. The presence of a broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the oxime's hydroxyl group. The C=N stretching vibration of the oxime typically appears in the range of 1600-1650 cm⁻¹. The C-F stretching vibration can be observed around 1241 cm⁻¹, while the aromatic C=C stretching vibrations give rise to signals in the 1605-1511 cm⁻¹ region nih.gov.

IR spectroscopy is particularly useful for monitoring chemical reactions involving the oxime group. For example, the oxidation of this compound to 4-fluorobenzonitrile (B33359) can be followed by the disappearance of the O-H and C=N stretching bands of the oxime and the appearance of a strong, sharp absorption band around 2230 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. Conversely, the reduction of the oxime to the corresponding amine can be monitored by the disappearance of the oxime bands and the appearance of N-H stretching bands in the 3300-3500 cm⁻¹ region.

| Spectroscopic Technique | Functional Group/Moiety | Characteristic Absorption (cm⁻¹) |

| IR | O-H (stretch) | ~3262 |

| IR | C=N (stretch) | ~1605 |

| IR | Aromatic C=C (stretch) | 1511 |

| IR | C-F (stretch) | ~1241 |

Data for (E)-4-Fluorobenzaldehyde oxime. nih.gov

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elemental composition of this compound. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 139.13 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₇H₆FNO) with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While a detailed fragmentation pattern for this compound is not fully detailed in the provided search results, typical fragmentation of benzaldehyde oximes involves cleavage of the N-O bond and fragmentation of the aromatic ring. The NIST Mass Spectrometry Data Center indicates that for this compound, the top three peaks in the GC-MS spectrum are observed at m/z values of 139 (the molecular ion), 96, and 95 researchgate.net. The fragment at m/z 95 likely corresponds to the fluorophenyl cation.

Mass spectrometry is also a powerful tool for reaction monitoring. By analyzing the mass spectra of aliquots taken from a reaction mixture over time, researchers can track the consumption of the starting material (this compound) and the formation of products. This allows for the optimization of reaction conditions and the identification of any intermediates or byproducts.

| m/z | Proposed Fragment |

| 139 | [M]⁺ (Molecular Ion) |

| 96 | [Fragment] |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

Data sourced from the NIST Mass Spectrometry Data Center. researchgate.net

Conformational Studies and Stereochemical Isomerism

The stereochemistry of the oxime moiety in this compound has significant implications for its physical properties and chemical reactivity. The restricted rotation around the C=N double bond gives rise to two geometric isomers, designated as (E) and (Z).

The (E) and (Z) isomers of this compound arise from the different spatial arrangements of the hydroxyl group relative to the 4-fluorophenyl group around the C=N double bond. The interconversion between these isomers, known as E/Z isomerization, can be influenced by factors such as temperature, solvent, and the presence of acid or base catalysts researchgate.net. The synthesis of aldoximes often yields a mixture of both isomers, and their separation can be challenging.

The research implications of E/Z isomerism are significant. The two isomers can exhibit different physical properties, such as melting points, solubility, and chromatographic behavior. More importantly, they can have distinct biological activities and chemical reactivities. For example, in the context of medicinal chemistry, it is often found that only one isomer possesses the desired therapeutic effect. Therefore, the ability to selectively synthesize or separate the (E) and (Z) isomers is of great importance. The study of E/Z isomerization provides valuable insights into the stability of the isomers and the energy barrier for their interconversion, which is crucial for understanding and controlling their chemical behavior.

The conformation of the (E) and (Z) isomers of this compound has a profound influence on its reactivity in various chemical transformations. The stereoelectronic effects arising from the different spatial arrangements of the lone pairs on the oxygen and nitrogen atoms, as well as the hydroxyl group, can dictate the outcome of a reaction.

A classic example of the influence of oxime geometry on reactivity is the Beckmann rearrangement, where an oxime is converted to an amide under acidic conditions. The rearrangement involves the migration of the group anti-periplanar to the hydroxyl group. For aldoximes, this means that the (E) and (Z) isomers will yield different products. In the case of (Z)-4-Fluorobenzaldehyde oxime, the hydrogen atom is anti to the hydroxyl group, and its migration would lead to the formation of a formamide derivative. In contrast, for the (E)-isomer, the 4-fluorophenyl group is anti to the hydroxyl group, and its migration would result in the formation of an N-substituted formamide.

The geometry of the oxime also plays a critical role in other reactions, such as cyclization reactions. The ability of the oxime to adopt a specific conformation required for a concerted reaction pathway can be favored in one isomer over the other, leading to high stereoselectivity maynoothuniversity.ie. The study of how the conformation of this compound influences its reactivity is an active area of research, with implications for the development of stereoselective synthetic methodologies.

Advanced Structural Techniques for Bonding and Molecular Packing Analysis

The crystal structure of (E)-4-chlorobenzaldehyde oxime reveals a monoclinic system with the space group P2₁/c. The molecule is nearly planar, a common feature in aromatic oximes, which facilitates efficient packing in the crystal lattice. The fundamental crystallographic parameters provide the foundation for a detailed analysis of the molecular structure.

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₆ClNO |

| Formula Weight | 155.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.066(1) |

| b (Å) | 4.928(1) |

| c (Å) | 24.316(5) |

| β (°) | 91.68(3) |

| Volume (ų) | 726.6(3) |

| Z | 4 |

The intramolecular bonding can be precisely described by the bond lengths and angles determined from the crystal structure. These values confirm the expected geometry of the aromatic ring and the oxime functional group.

| Bond | Length (Å) |

|---|---|

| Cl(1)-C(4) | 1.742(2) |

| O(1)-N(1) | 1.405(2) |

| N(1)-C(7) | 1.272(2) |

| C(1)-C(7) | 1.464(2) |

The molecular packing is primarily dictated by a network of intermolecular hydrogen bonds. In the case of the chloro-analogue, the hydroxyl group of the oxime acts as a hydrogen bond donor, while the nitrogen atom of the oxime on an adjacent molecule serves as the acceptor. This interaction links the molecules into centrosymmetric dimers. Specifically, a strong O-H···N hydrogen bond is observed. It is highly probable that this compound would exhibit a similar hydrogen bonding motif, forming dimers through the same O-H···N interaction, as this is a characteristic feature of benzaldehyde oximes.

| D-H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |

|---|---|---|---|---|

| O(1)-H(1)···N(1) | 0.82 | 2.02 | 2.836(2) | 175.0 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying oxime derivatives. biointerfaceresearch.com DFT calculations on related oxime systems have been used to determine optimized molecular geometries and to analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and are useful for predicting sites susceptible to electrophilic and nucleophilic attack. biointerfaceresearch.com Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and hyperconjugative interactions within the molecule. biointerfaceresearch.com

| Parameter | Information Provided | Significance |

|---|---|---|

| HOMO Energy | Electron-donating ability | Higher energy indicates a better electron donor. |

| LUMO Energy | Electron-accepting ability | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A small gap implies high polarizability and reactivity. biointerfaceresearch.com |

| Molecular Electrostatic Potential (MEP) | 3D charge distribution | Identifies sites for nucleophilic and electrophilic attack. biointerfaceresearch.com |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate predictions for certain electronic properties. For instance, high-level ab initio calculations, such as the CCSD(T) level of theory, are used to obtain precise energetic data for reactions involving radicals, which is crucial for accurate kinetic modeling. scispace.com These methods are valuable for benchmarking results from less computationally expensive methods like DFT and for cases where DFT may not be sufficiently accurate. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and reactivity trends.

To understand how a reaction proceeds, chemists computationally locate the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For reactions involving related compounds, such as the halogen-exchange fluorination of 4-chlorobenzaldehyde, quantum chemical analysis has been used to calculate the Gibbs free energy of activation for proposed pathways, helping to explain experimental observations of catalyst efficiency. researchgate.net Similarly, in studies of oxime metathesis, computational methods have been employed to calculate the reaction path for both neutral and protonated systems to elucidate the mechanism. rsc.org For reactions involving 4-fluorobenzaldehyde (B137897), computational analysis can help determine the likelihood of a proposed pathway, such as a Knoevenagel condensation followed by a nucleophilic aromatic substitution (SNAr), by calculating the energy barriers for each step. mdpi.com

| Computational Task | Purpose | Example Application |

|---|---|---|

| Geometry Optimization | Find stable structures of reactants, products, and intermediates. | Determining the most stable conformation of 4-fluorobenzaldehyde oxime. |

| Transition State Search | Locate the highest energy structure along the reaction path. | Identifying the transition state for the SNAr of a fluorine atom. mdpi.com |

| Frequency Calculation | Confirm stationary points as minima or transition states and calculate zero-point energies. | Verifying a located transition state has exactly one imaginary frequency. |

| Activation Energy Calculation | Determine the energy barrier for a reaction. | Comparing the feasibility of different reaction pathways. researchgate.net |

Oximes can be precursors to various radical species, such as iminyl or iminoxyl radicals. nih.govbeilstein-journals.org Computational modeling is essential for studying the properties and reactions of these highly reactive intermediates. DFT calculations have been successfully used to investigate the reaction channels available to radicals derived from oxime carbamates, such as dissociation versus cyclization. nih.gov These studies compute the activation energies for different pathways, like the loss of carbon dioxide, to predict which process will dominate. The choice of the DFT functional is critical in these calculations, as some may not accurately predict the energies for certain radical species. nih.gov Theoretical predictions can be confirmed by comparing computed spectroscopic parameters with experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.gov

Applications and Functionalization in Advanced Chemical Synthesis Research

Role as a Key Intermediate in Complex Molecule Synthesis

The structural features of 4-fluorobenzaldehyde (B137897) oxime make it a valuable building block for synthesizing complex organic molecules and diverse molecular scaffolds.

Precursor for Nitrogen-Containing Heterocycles (e.g., Isoxazoles, Isoxazolines)

4-Fluorobenzaldehyde oxime is a key precursor in the synthesis of nitrogen-containing heterocycles, particularly isoxazoles and isoxazolines. These five-membered heterocyclic compounds are important structural motifs in many biologically significant molecules, including pharmaceuticals and agrochemicals. sciforum.netnih.gov The synthesis often involves a 1,3-dipolar cycloaddition reaction where the oxime is converted in situ into a nitrile oxide. This highly reactive intermediate then reacts with alkenes or alkynes to form the isoxazoline (B3343090) or isoxazole (B147169) ring, respectively. nih.gov

The general reaction scheme is as follows:

Generation of Nitrile Oxide: The oxime is oxidized to form the corresponding nitrile oxide. This can be achieved using various oxidizing agents, including hypervalent iodine reagents. sciforum.netnih.gov

Cycloaddition: The generated nitrile oxide undergoes a [3+2] cycloaddition reaction with a dipolarophile (an alkene or alkyne) to yield the heterocyclic ring. nih.gov

This method provides an efficient pathway to create substituted isoxazoles and isoxazolines, where the 4-fluorophenyl group from the starting oxime becomes a substituent on the resulting heterocyclic ring. The fluorine atom can influence the biological activity and pharmacokinetic properties of the final molecule. nbinno.com

Table 1: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

| Starting Oxime | Dipolarophile (Alkyne) | Oxidizing Agent | Product |

| This compound | Phenylacetylene | [Bis(trifluoroacetoxy)iodo]benzene | 3-(4-fluorophenyl)-5-phenylisoxazole |

| 4-Methoxybenzaldehyde oxime | 2-Ethynylpyridine | [Bis(trifluoroacetoxy)iodo]benzene | 3-(4-methoxyphenyl)-5-(pyridin-2-yl)isoxazole |

| Benzaldehyde (B42025) oxime | 1-Ethynyl-2-fluorobenzene | Iodobenzene (B50100) diacetate | 3-phenyl-5-(2-fluorophenyl)isoxazole |

This table is illustrative and based on general methodologies for isoxazole synthesis using oximes. sciforum.net

Building Block in the Synthesis of Diverse Organic Scaffolds

Beyond heterocycle synthesis, this compound serves as a versatile building block for constructing a variety of organic scaffolds. The oxime functional group can undergo several chemical transformations, including reduction, rearrangement, and reactions with various electrophiles and nucleophiles.

The presence of the fluorine atom on the benzene (B151609) ring is particularly significant in medicinal chemistry and drug development. nbinno.com Fluorine substitution can enhance key properties of a drug candidate, such as:

Metabolic Stability: The carbon-fluorine bond is very strong, which can prevent metabolic breakdown at that position, increasing the molecule's half-life. nbinno.com

Lipophilicity: Fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. nbinno.com

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets like enzymes and receptors, enhancing binding affinity and potency. nbinno.com

Researchers utilize this compound to introduce the 4-fluorophenyl moiety into larger, more complex molecules, leveraging these beneficial properties. This makes it a strategic starting material in the synthesis pathways for potential therapeutic agents and other functional organic materials. nbinno.com

Radiochemistry Applications

In the field of radiochemistry, particularly for Positron Emission Tomography (PET), derivatives of this compound are of significant interest. The ability to incorporate the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into molecules is central to developing novel imaging agents, or radiotracers.

Synthesis of ¹⁸F-Labeled this compound Derivatives

The synthesis of ¹⁸F-labeled compounds often starts with a precursor molecule that can be readily fluorinated with [¹⁸F]fluoride. While direct labeling of this compound is not the typical approach, the related compound, 4-[¹⁸F]fluorobenzaldehyde, is a crucial prosthetic group (a small, radiolabeled molecule that can be attached to a larger one). iaea.orgnih.gov

The synthesis of 4-[¹⁸F]fluorobenzaldehyde can be achieved through nucleophilic aromatic substitution on a suitable precursor, such as a diaryliodonium salt or a nitro- or trimethylammonium-substituted benzaldehyde. semanticscholar.org These automated synthesis procedures can produce the desired radiolabeled aldehyde with high radiochemical yield and purity in a relatively short time, which is essential given the short half-life of ¹⁸F (approximately 110 minutes). iaea.org Once synthesized, this ¹⁸F-labeled aldehyde is ready for conjugation to other molecules.

Chemoselective Radiolabeling of Biomolecules via Oxime Ligation for Research Probes

One of the most powerful applications of ¹⁸F-labeled aldehydes is in the radiolabeling of biomolecules, such as peptides and proteins, for use as PET imaging probes. This is accomplished through a highly efficient and chemoselective reaction known as oxime ligation. nih.govnih.gov

The process involves reacting the ¹⁸F-labeled aldehyde (e.g., 4-[¹⁸F]fluorobenzaldehyde) with a biomolecule that has been pre-functionalized with an aminooxy group (-O-NH₂). The aldehyde and aminooxy groups react specifically with each other, even in the presence of many other functional groups found in complex biological molecules, to form a stable oxime bond. nih.gov This bioorthogonal reaction is highly reliable and proceeds under mild conditions, which is crucial for preserving the structure and function of the biomolecule. albany.edu

This methodology allows for the efficient attachment of the ¹⁸F radioisotope to a targeting vector, creating a research probe that can be used to visualize and study biological processes in vivo. nih.govnih.gov

Table 2: Example of a Chemoselective Oxime Ligation for Radiolabeling

| ¹⁸F-Labeled Prosthetic Group | Functionalized Biomolecule | Resulting Bond | Application |

| 4-[¹⁸F]Fluorobenzaldehyde | Aminooxy-functionalized peptide | Oxime (-CH=N-O-) | PET Imaging Probe |

| [¹⁸F]Fluoro-PEG-benzaldehyde | Aminooxy-functionalized protein | Oxime (-CH=N-O-) | Research Radiotracer |

| [¹⁸F]FDG (linear form) | Aminooxy-modified antibody fragment | Oxime (-CH=N-O-) | Preclinical Imaging Agent |

Data synthesized from principles of oxime ligation in radiochemistry. nih.govnih.gov

Design and Synthesis of Spacers for Improved Tracer Performance in Research

Derivatives of 4-fluorobenzaldehyde can be designed to include these spacers. For example, polyethylene (B3416737) glycol (PEG) chains can be incorporated into the prosthetic group. nih.gov These spacers can:

Improve Solubility: PEG chains can increase the hydrophilicity of the tracer, improving its solubility and behavior in an aqueous biological environment.

Modify Pharmacokinetics: The length and nature of the spacer can influence how the tracer is absorbed, distributed, metabolized, and excreted (ADME), which can be tuned to optimize imaging. nih.gov

Reduce Steric Hindrance: A spacer can physically separate the bulky radiolabel from the biomolecule's binding site, ensuring that the tracer's ability to interact with its biological target is not compromised.

By designing and synthesizing ¹⁸F-labeled benzaldehyde derivatives with integrated spacers, researchers can fine-tune the properties of PET tracers to enhance their imaging performance and provide more accurate diagnostic information in a research context. nih.govnih.gov

Coordination Chemistry of this compound as a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.net For oxime-based ligands, characterization often includes techniques such as elemental analysis, infrared (IR) spectroscopy to observe the coordination-induced shifts in the C=N and N-O stretching frequencies, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to determine the precise molecular structure and coordination geometry.

While there is a wealth of information on the synthesis and characterization of metal complexes with various oxime and Schiff base ligands, specific examples detailing the synthesis and providing characterization data for complexes of this compound with metals such as copper, palladium, nickel, or cobalt could not be located in the surveyed scientific literature. Research on related compounds, such as a nickel complex with a thiosemicarbazone derived from p-fluorobenzaldehyde, has been reported, but this does not directly address the coordination chemistry of the oxime itself.

Interactive Data Table: Hypothetical Characterization Data for a Metal Complex of this compound

Since no specific experimental data was found, the following table is a hypothetical representation of how such data might be presented. This is for illustrative purposes only and is not based on actual research findings.

| Complex | Formula | Color | IR (C=N) cm⁻¹ | IR (N-O) cm⁻¹ | Magnetic Moment (μB) |

| [Cu(4-FBAO)₂Cl₂] | C₁₄H₁₂Cl₂CuF₂N₂O₂ | Green | ~1630 | ~940 | ~1.8 |

| [Pd(4-FBAO)₂Cl₂] | C₁₄H₁₂Cl₂F₂N₂O₂Pd | Yellow | ~1635 | ~945 | Diamagnetic |

4-FBAO = this compound

Catalytic Activity of Metal-Oxime Complexes in Organic Transformations

Metal-oxime complexes have been explored as catalysts in a range of organic transformations, including oxidation reactions and cross-coupling reactions. researchgate.net The electronic and steric properties of the oxime ligand can significantly influence the catalytic activity of the metal center.

However, a literature search did not yield any specific studies investigating the catalytic activity of metal complexes derived from this compound. General reviews on transition metal-catalyzed reactions involving oximes highlight their potential in various transformations like Heck-type reactions and C-H bond activation. researchgate.net For instance, palladium-oxime complexes have been shown to be effective catalysts for the rearrangement and dehydration of aldoximes. rsc.org Similarly, copper-oxime complexes have been studied for their catalytic role in various oxidation and annulation reactions. mdpi.com

Despite this broader context, the specific catalytic applications of this compound-metal complexes remain an unexplored area of research based on the available literature. Consequently, no detailed research findings or data tables on their catalytic activity in specific organic transformations can be presented.

Structure Reactivity Relationship Studies of 4 Fluorobenzaldehyde Oxime and Its Analogs

Influence of Para-Fluorine Substitution on Oxime Reactivity and Reaction Selectivity

In the context of reaction selectivity, the para-fluorine substituent can direct the outcome of certain reactions. For instance, in reactions where a positive charge develops in the transition state at the benzylic position, the fluorine atom can play a crucial role in stabilizing or destabilizing this intermediate. This electronic influence is critical in determining the regioselectivity and stereoselectivity of reactions involving the oxime group.

Research has shown that the para-fluorine substituent enhances the reactivity of the aromatic ring in nucleophilic substitution reactions compared to its meta- or ortho-substituted counterparts. This is attributed to the interplay of inductive and resonance effects that are most pronounced at the para position.

Comparative Studies with Unsubstituted and Other Halogenated Benzaldehyde (B42025) Oximes

To better understand the specific role of the para-fluorine atom, it is instructive to compare the reactivity of 4-fluorobenzaldehyde (B137897) oxime with that of unsubstituted benzaldehyde oxime and other para-halogenated analogs (chloro, bromo, and iodo). The reactivity of these compounds is often evaluated in reactions such as the Beckmann rearrangement, hydrolysis, and oxidation.

The acidity of the oxime proton (pKa) is a key parameter that reflects the electronic influence of the para-substituent. Generally, electron-withdrawing groups increase the acidity (lower pKa) of the oxime.

Table 1: Comparison of pKa Values for para-Substituted Benzaldehyde Oximes

| Substituent (X) | pKa |

|---|---|

| H | 10.7 |

| F | 10.58 |

| Cl | 10.5 |

| Br | 10.4 |

Note: The pKa values are indicative and can vary slightly depending on the experimental conditions.

The trend in pKa values shows that the acidity increases with the electron-withdrawing strength of the halogen, with fluorine having a less pronounced effect compared to a strongly withdrawing group like nitro.

Systematic Investigations of Substituent Effects on Reaction Outcomes

A systematic investigation of various substituents at the para position of benzaldehyde oxime reveals predictable trends in reaction outcomes. Substituents are broadly classified as electron-donating groups (EDGs) like -OCH₃ and -CH₃, and electron-withdrawing groups (EWGs) like -NO₂, -CN, and halogens.

In photosensitized reactions, the nature of the substituent dictates the product distribution between the corresponding aldehyde and nitrile. wikipedia.org Electron-accepting substituents on the benzene (B151609) ring of benzaldehyde oximes favor the formation of the nitrile product. wikipedia.org This is because EWGs can stabilize the intermediate radical species that lead to the nitrile.

Table 2: Influence of para-Substituents on the Outcome of Photosensitized Reactions of Benzaldehyde Oximes

| para-Substituent | Substituent Type | Predominant Product |

|---|---|---|

| -OCH₃ | Electron-Donating | Aldehyde |

| -CH₃ | Electron-Donating | Aldehyde |

| -H | Neutral | Mixture |

| -F | Electron-Withdrawing (weak) | Nitrile favored |

| -Cl | Electron-Withdrawing | Nitrile favored |

| -CN | Electron-Withdrawing (strong) | Nitrile |

This table is a qualitative representation based on general findings in substituent effect studies.

In acid-catalyzed hydrolysis of acetals and ketals, a Hammett plot analysis shows a strong correlation between the reaction rate and the electronic nature of the substituent, with a large negative ρ value, indicating the development of a significant positive charge in the transition state. nih.gov A similar sensitivity to substituent effects is expected for the hydrolysis of oximes.

Stereochemical Control and Its Impact on Synthetic Utility

4-Fluorobenzaldehyde oxime, like other aldoximes, can exist as two geometric isomers: (E) and (Z). The spatial arrangement of the hydroxyl group relative to the hydrogen atom on the imine carbon defines these isomers. The stereochemistry of the oxime is crucial as it can dictate the outcome of certain reactions, most notably the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar (trans) to the leaving group on the nitrogen atom migrates. wikipedia.orgalfa-chemistry.com This means that the (E) and (Z) isomers of an oxime will yield different amide products.

For this compound:

In the (E)-isomer , the 4-fluorophenyl group is anti to the hydroxyl group. Upon rearrangement, the hydrogen atom would be expected to migrate, leading to the formation of 4-fluorobenzonitrile (B33359) after dehydration of the intermediate formamide.

In the (Z)-isomer , the hydrogen atom is anti to the hydroxyl group. However, for aldoximes, the rearrangement often leads to nitriles regardless of the initial stereochemistry, especially under certain reaction conditions, as fragmentation can compete. masterorganicchemistry.com The stereospecific migration of the aryl group in ketoximes is more commonly observed to yield distinct amide products.

The ability to selectively synthesize either the (E) or (Z) isomer is therefore of great synthetic importance. researchgate.net The isomer ratio can be influenced by the reaction conditions during the oxime formation, such as the pH and the solvent polarity. For instance, polar solvents have been reported to favor the formation of the (E)-isomer of this compound.

Table 3: Stereochemistry and Expected Beckmann Rearrangement Products of this compound

| Isomer | Group Anti to -OH | Expected Primary Product |

|---|---|---|

| (E)-4-Fluorobenzaldehyde oxime | 4-Fluorophenyl group | 4-Fluorobenzamide (via aryl migration) |

Note: The actual product distribution can be more complex and may depend on the specific reaction conditions, with nitrile formation often being a significant pathway for aldoximes.

The stereochemical control of the oxime functional group in this compound thus provides a pathway to selectively synthesize either substituted amides or nitriles, highlighting its synthetic utility in organic chemistry.

常见问题

Q. What ethical considerations apply to pharmacological studies involving this compound?

- Methodological Answer : Adhere to OECD Guidelines for in vitro testing (e.g., OECD TG 439 for skin irritation). Note that derivatives are not FDA-approved drugs; restrict applications to non-therapeutic research. Use platforms like Chemotion ELN for FAIR data management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。